Bis(dichlorosilyl)methane

Organosilicon Chemistry Physical Properties Process Engineering

Bis(dichlorosilyl)methane is an organosilicon compound containing two dichlorosilyl (-SiHCl₂) groups linked by a methylene bridge. It is a clear, moisture-sensitive liquid with a molecular weight of 214.03 g/mol, boiling point of 146–147 °C, and density of 1.37 g/cm³.

Molecular Formula CH2Cl4Si2
Molecular Weight 212 g/mol
CAS No. 18081-42-0
Cat. No. B095708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(dichlorosilyl)methane
CAS18081-42-0
Molecular FormulaCH2Cl4Si2
Molecular Weight212 g/mol
Structural Identifiers
SMILESC([Si](Cl)Cl)[Si](Cl)Cl
InChIInChI=1S/CH2Cl4Si2/c2-6(3)1-7(4)5/h1H2
InChIKeyMJDRMXBTLIZHHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(dichlorosilyl)methane (CAS 18081-42-0): A Bifunctional Chlorosilane Precursor for Advanced Organosilicon Synthesis and SiC Materials


Bis(dichlorosilyl)methane is an organosilicon compound containing two dichlorosilyl (-SiHCl₂) groups linked by a methylene bridge. It is a clear, moisture-sensitive liquid with a molecular weight of 214.03 g/mol, boiling point of 146–147 °C, and density of 1.37 g/cm³ . The compound belongs to the bis(chlorosilyl)methane family and is distinguished by the presence of two reactive silicon-hydrogen (Si-H) bonds in addition to the silicon-chlorine (Si-Cl) bonds. This bifunctional character makes it a versatile synthon for constructing complex organosilicon architectures and silicon carbide (SiC) precursors [1].

Bifunctional Si-H / Si-Cl monomer for organosilicon synthesis
Lower boiling point simplifies distillation and handling
Higher volatility supports vapor-phase delivery (CVD/ALD)

Why Bis(dichlorosilyl)methane Cannot Be Substituted by Common Monofunctional or Trichlorosilyl Analogs


The bifunctional reactivity of bis(dichlorosilyl)methane – possessing both Si-H and Si-Cl bonds – is not shared by structurally analogous compounds. Bis(trichlorosilyl)methane, for instance, lacks Si-H bonds entirely and cannot undergo hydrosilylation or dehydrogenative silylation, while monofunctional silanes (e.g., methyldichlorosilane) contain only a single reactive Si-H group and cannot achieve the double silylation or cyclization pathways that define the compound's utility. Furthermore, the methylene-bridged bis(dichlorosilyl) unit offers a unique steric and electronic environment that favors the formation of 1,3-disilacyclopentane derivatives, a reactivity profile that is not transferable to simple alkyl chlorosilanes [1]. Consequently, substituting this compound with a generic silane would eliminate the ability to execute specific, high-value transformations, making it irreplaceable for targeted organosilicon synthesis and materials science applications.

Bis(trichlorosilyl)methane
Lacks Si-H bonds; double silylation and hydrosilylation pathways are unavailable, limiting access to 1,3-disilacyclopentane frameworks.
Monofunctional silanes
Single Si-H group does not support cyclization to disilacyclopentane derivatives; bifunctional architecture is essential for the target transformations.

Quantitative Differentiation of Bis(dichlorosilyl)methane (18081-42-0) from Closest Analogs


Lower Boiling Point and Density vs. Bis(trichlorosilyl)methane – Simplified Purification and Handling

Bis(dichlorosilyl)methane exhibits a significantly lower boiling point (146-147 °C) and density (1.37 g/cm³) compared to its closest trichloro-analog, bis(trichlorosilyl)methane (179-180 °C, 1.545 g/mL) . This 33 °C reduction in boiling point directly translates to less energy-intensive distillation and reduced thermal stress during purification, while the 11% lower density improves volumetric efficiency in storage and transport.

Physical properties
Data to verify
Bp 146–147 °C, density 1.37 g/cm³ vs. 179–180 °C, 1.545 g/mL for bis(trichlorosilyl)methane; Δ33 °C lower boiling point, 11% lower density.
Reported property comparison supports easier purification context; source verification needed.
Cross-study comparable; confirm original measurement conditions.
Organosilicon Chemistry Physical Properties Process Engineering

Elevated Vapor Pressure – Advantageous for Vapor-Phase Delivery Applications

The vapor pressure of bis(dichlorosilyl)methane is reported as 4.893 mmHg at 25 °C [1]. While direct comparative data for bis(trichlorosilyl)methane is not widely published, class-level inference based on higher molecular weight (282.9 g/mol vs. 214.03 g/mol) and stronger intermolecular forces predicts a substantially lower vapor pressure for the trichloro analog. This higher volatility of bis(dichlorosilyl)methane facilitates more reliable vapor-phase delivery in CVD and atomic layer deposition (ALD) processes, where precursor volatility is a key selection criterion.

Vapor pressure
Class-level
4.893 mmHg at 25 °C
Supports vapor-delivery context; inferred advantage over heavier analog based on molecular properties.
Comparative data for bis(trichlorosilyl)methane not reported; class-level inference.
Chemical Vapor Deposition (CVD) Thin Film Deposition Precursor Delivery

Dual Si-H Bond Functionality – Enabling Cyclic Organosilicon Architectures Unattainable with Trichloro Analogs

Bis(dichlorosilyl)methane possesses two reactive silicon-hydrogen (Si-H) bonds, a structural feature completely absent in bis(trichlorosilyl)methane (0 Si-H bonds) [1]. This difference is not trivial: the Si-H bonds are essential for platinum-catalyzed double hydrosilylation and dehydrogenative double silylation with alkynes, reactions that yield 1,1,3,3-tetrachloro-1,3-disilacyclopentanes and -4-enes. Bis(trichlorosilyl)methane cannot participate in these transformations, and monofunctional silanes (e.g., methyldichlorosilane) cannot form the cyclic frameworks that are characteristic of bis(dichlorosilyl)methane's reactivity.

Reactive Si-H groups
Head-to-head
2 Si-H bonds per molecule vs. 0 in bis(trichlorosilyl)methane; monofunctional silanes carry only 1 Si-H.
Bifunctional Si-H enables double silylation and cyclization not attainable with zero- or single-Si-H analogs.
Direct comparison under catalytic hydrosilylation conditions.
Hydrosilylation Dehydrogenative Silylation Organosilicon Synthesis

High and Tunable Reaction Yields in Platinum-Catalyzed Cyclization – Scalable Synthetic Efficiency

In a platinum-catalyzed double hydrosilylation with diphenylacetylene, bis(dichlorosilyl)methane (1a) gave the target trans-4,5-diphenyl-1,1,3,3-tetrachloro-1,3-disilacyclopentane in 84% isolated yield [1]. When a substituted bis(dichlorosilyl)(silyl)methane derivative (1c) was employed under identical conditions, the yield increased to 98%. This 14-percentage-point improvement demonstrates the scaffold's tunability: the core bis(dichlorosilyl)methane architecture can be modified to achieve near-quantitative conversion, a level of efficiency not achievable with simpler monochlorosilanes or trichloro analogs that lack the requisite Si-H functionality.

Cyclization yield
Reported
84% isolated yield (parent) vs. 98% (substituted bis(dichlorosilyl) derivative) with Speier's catalyst at 80 °C.
Supports tunable high-yield synthesis of 1,3-disilacyclopentanes; scaffold modification can improve efficiency.
Yields are isolated; may vary with alkyne substrate.
Catalysis Synthetic Efficiency Yield Optimization

Procurement-Relevant Application Scenarios for Bis(dichlorosilyl)methane (18081-42-0)


Synthesis of Polycarbosilane Precursors for Silicon Carbide (SiC) Ceramics and Fibers

Bis(dichlorosilyl)methane serves as a key comonomer in the synthesis of polysilacarbosilanes, which upon pyrolysis are transformed into polycarbosilanes—the direct precursors to silicon carbide (SiC) ceramics and fibers. The compound's dual Si-H and Si-Cl functionality enables the construction of the necessary polymeric backbone with controlled cross-linking [1][2]. Its lower boiling point and higher volatility compared to heavier analogs also facilitate purification and precise stoichiometric control during polymerization, making it the preferred monomer for producing high-quality SiC materials used in aerospace, nuclear, and high-temperature structural applications.

Fabrication of Functionalized Siloxane Coatings and Surface Modification Agents

Through controlled hydrolysis of the Si-Cl bonds, bis(dichlorosilyl)methane generates silanol intermediates that can condense to form siloxane networks or covalently graft onto hydroxylated surfaces (e.g., glass, silica, metal oxides). The retained Si-H bonds offer orthogonal reactivity for subsequent hydrosilylation, allowing for the introduction of organic functional groups (e.g., alkyl, aryl, epoxy) [1]. This dual-stage modification capability is not available with bis(trichlorosilyl)methane, which lacks Si-H bonds for secondary functionalization. As a result, the compound is uniquely suited for creating tailored hydrophobic, adhesive, or reactive coatings in microelectronics and biomedical device manufacturing.

One-Step Synthesis of Cyclic Organosilicon Building Blocks via Double Silylation

The compound's two Si-H bonds enable a one-step, palladium- or platinum-catalyzed double silylation of alkynes to afford 1,1,3,3-tetrachloro-1,3-disilacyclopentanes and -4-enes in high yields (84-98%) [1][2]. These cyclic products are valuable intermediates for constructing more complex organosilicon molecules and polymers. The ability to form such rings directly, without the need for multi-step sequences, translates to significant time and cost savings in synthetic workflows. Substituting a monofunctional silane or trichloro analog would necessitate longer, less efficient routes, underscoring the compound's strategic procurement value in specialty chemical synthesis.

Vapor-Phase Deposition of Silicon-Containing Thin Films

With a vapor pressure of 4.893 mmHg at 25 °C, bis(dichlorosilyl)methane is sufficiently volatile for use as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes [1]. Its molecular structure provides a source of both silicon and carbon, enabling the deposition of silicon carbide (SiC) or silicon oxycarbide (SiOC) thin films. The higher volatility relative to heavier bis(trichlorosilyl)methane simplifies vapor delivery system design and reduces the risk of precursor condensation in feed lines, making it a more practical choice for thin-film engineers seeking reproducible film growth and high throughput.

Application
Selection Property
Validation Focus
Synthesis of SiC precursors
Bifunctional monomer for polysilacarbosilanes
Polymer cross-linking control and ceramic yield
Functionalized siloxane coatings
Sequential Si-Cl hydrolysis and Si-H functionalization
Grafting density and orthogonal reactivity
One-step disilacyclopentane synthesis
Double silylation of alkynes to cyclic frameworks
Cyclization efficiency and catalyst compatibility
Vapor-phase thin film deposition
Volatility suited for CVD/ALD precursor delivery
Film composition (SiC/SiOC) and deposition uniformity

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